molecular formula C23H25ClN2O3S B10987767 2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide

2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide

Cat. No.: B10987767
M. Wt: 445.0 g/mol
InChI Key: BJFQSJINOPPKIF-UHFFFAOYSA-N
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Description

2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide is a complex organic compound with a unique structure that combines a benzamide core with a substituted pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Sulfonylation: The pyrrole ring is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination: The benzamide core is chlorinated using thionyl chloride or phosphorus pentachloride.

    Coupling: Finally, the chlorinated benzamide is coupled with the sulfonylated pyrrole under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chlorine atom on the benzamide can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or primary amines under basic conditions.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: Substitution of the chlorine atom can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its structure suggests potential as an anti-inflammatory or anticancer agent.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The sulfonyl group could play a role in binding to target proteins, while the pyrrole ring might facilitate interactions with hydrophobic regions of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide: Lacks the isopropyl group, potentially altering its biological activity and solubility.

    N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide: Lacks the chlorine atom, which could affect its reactivity in substitution reactions.

Uniqueness

The presence of both the chlorine atom and the isopropyl group in 2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide makes it unique among similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H25ClN2O3S

Molecular Weight

445.0 g/mol

IUPAC Name

2-chloro-N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propan-2-ylpyrrol-2-yl]benzamide

InChI

InChI=1S/C23H25ClN2O3S/c1-14(2)26-17(5)16(4)21(30(28,29)18-12-10-15(3)11-13-18)22(26)25-23(27)19-8-6-7-9-20(19)24/h6-14H,1-5H3,(H,25,27)

InChI Key

BJFQSJINOPPKIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C(C)C)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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